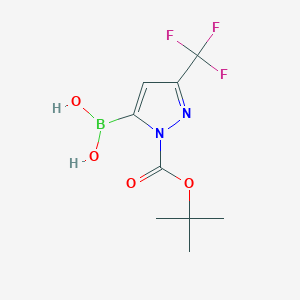

1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is represented by the InChI code: 1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 .Physical And Chemical Properties Analysis

1-Boc-3-trifluoromethylpyrazole-5-boronic acid has a molecular weight of 280.01 g/mol. It should be stored in a freezer .Aplicaciones Científicas De Investigación

Versatility in Organic Synthesis and Catalysis

Boronic acids, including structures like 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, serve as pivotal reagents in organic synthesis due to their unique reactivity and versatility. They are widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, offering a convenient route for constructing complex organic frameworks. This capability is exemplified in the preparation of diverse molecular structures, ranging from small molecules to polymers, highlighting the broad applicability of boronic acids in medicinal chemistry and material science. The role of boronic acids extends beyond synthesis to catalysis, where they have been employed in transformations like the aza-Michael addition, showcasing their potential as catalysts for enantioselective synthesis (Erker, 2005), (Hashimoto, A. Gálvez, K. Maruoka, 2015).

Advancements in Borylation Chemistry

Recent advances in boron chemistry, particularly involving tris(pentafluorophenyl)borane, underscore the expansion of borylation methods. These developments have paved the way for novel borane and borocation reagents that transcend traditional borylation reactions. Such progress is indicative of the evolving landscape of boron chemistry, where the versatility of boronic acids is being leveraged to access a wider range of chemical transformations and compounds (Lawson, R. L. Melen, 2017).

Biomedical Applications and Sensor Development

Boronic acids have also found significant applications in the biomedical field, including enzyme inhibition, cancer therapy, and as components of diagnostic sensors. Their unique ability to form reversible covalent bonds with diols and polyols makes them ideal candidates for developing responsive materials and sensing devices for biologically relevant molecules. This property has been exploited in the creation of fluorescent sensors for glucose, offering promising avenues for non-invasive blood sugar monitoring in diabetes management (Yang, X. Gao, B. Wang, 2003), (Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZJABNIBRHQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-trifluoromethylpyrazole-5-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

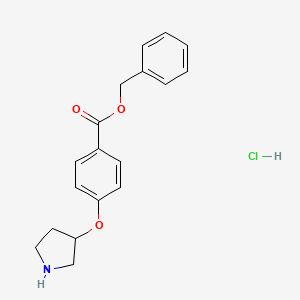

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)

![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)